molecular formula C9H15N3O3 B2829765 N-Nitroso Tetrahydrofuroylpiprazine CAS No. 2470438-57-2

N-Nitroso Tetrahydrofuroylpiprazine

Cat. No.: B2829765
CAS No.: 2470438-57-2
M. Wt: 213.237
InChI Key: WQXMYVKNQBLLPP-UHFFFAOYSA-N
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Description

N-Nitroso Tetrahydrofuroylpiprazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrosopiperazine moiety linked to an oxolane ring through a methanone bridge, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Tetrahydrofuroylpiprazine typically involves the reaction of piperazine derivatives with nitrosating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Tetrahydrofuroylpiprazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxolane ring under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Nitroso Tetrahydrofuroylpiprazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo various chemical transformations makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer effects.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-Nitroso Tetrahydrofuroylpiprazine involves its interaction with molecular targets through its nitroso and oxolane functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrosopiperazin-1-yl)-(tetrahydrofuran-2-yl)methanone
  • (4-Nitrosopiperazin-1-yl)-(dioxolan-2-yl)methanone
  • (4-Nitrosopiperazin-1-yl)-(oxan-2-yl)methanone

Uniqueness

N-Nitroso Tetrahydrofuroylpiprazine stands out due to its specific combination of a nitrosopiperazine moiety and an oxolane ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

(4-nitrosopiperazin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c13-9(8-2-1-7-15-8)11-3-5-12(10-14)6-4-11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXMYVKNQBLLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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